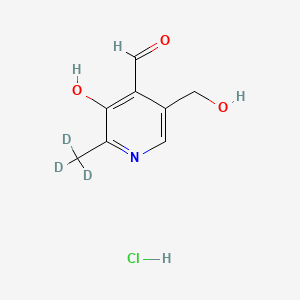

Pyridoxal-d3 Hydrochloride

Description

Overview of Pyridoxal (B1214274) and Vitamin B6 Vitamers in Biological Systems

Vitamin B6 is an essential nutrient that exists as a group of six chemically related compounds, or vitamers: pyridoxal (PL), pyridoxine (B80251) (PN), pyridoxamine (B1203002) (PM), and their phosphorylated forms, pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP). researchgate.netwikipedia.org These compounds are interconvertible within biological systems. researchgate.netwikipedia.org

Essential Role of Pyridoxal 5'-Phosphate (PLP) as a Coenzyme in Enzymatic Reactions

The most biologically active form of vitamin B6 is Pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in a vast array of enzymatic reactions. wikipedia.orgwikipedia.org It is estimated that PLP is involved in over 140 distinct enzymatic activities, representing approximately 4% of all classified enzymes. wikipedia.org These reactions are fundamental to cellular metabolism and include:

Amino acid metabolism: PLP is a critical cofactor for transaminases, which are involved in the synthesis and breakdown of amino acids. wikipedia.orgwikipedia.org It also participates in decarboxylation, deamination, and racemization of amino acids. wikipedia.org

Neurotransmitter synthesis: The production of several key neurotransmitters, such as serotonin, dopamine, epinephrine, norepinephrine, and gamma-aminobutyric acid (GABA), is dependent on PLP-containing enzymes. wikipedia.orgdrugbank.com

Glucose metabolism: PLP is a required coenzyme for glycogen (B147801) phosphorylase, the enzyme that facilitates the breakdown of glycogen (glycogenolysis) to release glucose. wikipedia.orgwikipedia.org

Heme and lipid synthesis: PLP is essential for the synthesis of hemoglobin and is a component of enzymes involved in the biosynthesis of sphingolipids. wikipedia.orgatriumpro.ca

The versatility of PLP stems from its ability to form a Schiff base with the substrate, acting as an electrophilic catalyst to stabilize various reaction intermediates. frontiersin.org

Interconversion Pathways of Pyridoxal, Pyridoxamine, and Pyridoxine

While organisms like plants can synthesize vitamin B6 de novo, animals must obtain it from their diet. researchgate.netwikipedia.org The various dietary forms of vitamin B6 are absorbed and interconverted through a salvage pathway to produce the active coenzyme, PLP. researchgate.net The key enzymes in this pathway are:

Pyridoxal kinase: This enzyme phosphorylates pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters. nih.gov

Pyridoxine 5'-phosphate oxidase (PNPO): This FMN-dependent enzyme catalyzes the oxidation of PMP and PNP to PLP. researchgate.netwikipedia.orgnih.gov

The liver is the primary site for the interconversion of vitamin B6 vitamers and the synthesis of PLP, which is then released into circulation bound to albumin for transport to other tissues. researchgate.netwikipedia.org

Rationale for Deuterium (B1214612) Labeling in Biochemical Investigations

The substitution of hydrogen with its stable isotope, deuterium (²H or D), in molecules like Pyridoxal-d3 (B8191556) Hydrochloride provides a powerful tool for biochemical research. symeres.com This technique, known as stable isotope labeling, allows researchers to "trace" the path of molecules through metabolic pathways and to probe the details of enzymatic reactions. nih.gov

Principles of Stable Isotope Tracing in Metabolic Studies

Stable isotope tracing involves introducing a nutrient labeled with a stable isotope, such as deuterium, into a biological system. researchgate.net The labeled compound is chemically identical to its unlabeled counterpart and participates in the same biochemical reactions. nih.gov By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the presence and quantify the amount of the isotope in various metabolites. nih.govnih.gov This allows for the measurement of metabolic fluxes, turnover rates, and the elucidation of metabolic pathways. nih.govresearchgate.net

Advantages of Deuterium Over Radioactive Isotopes in Research Methodologies

The use of stable isotopes like deuterium offers several advantages over radioactive isotopes (e.g., tritium, ³H) in research:

Safety: Stable isotopes are non-radioactive, eliminating the risks associated with handling and disposing of radioactive materials. creative-proteomics.com This makes them suitable for a wider range of studies.

No Alteration of Chemical Properties: The incorporation of deuterium does not significantly alter the chemical properties of the molecule, ensuring that it behaves identically to the unlabeled compound in biological systems. nih.gov

Versatility in Detection: Deuterium-labeled compounds can be detected by both MS and NMR, providing complementary information about the molecule and its environment. numberanalytics.com

Significance of Kinetic Isotope Effects in Reaction Mechanism Elucidation

The replacement of a hydrogen atom with a deuterium atom can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.com

The magnitude of the KIE can provide valuable information about the transition state of an enzyme-catalyzed reaction. nih.govnih.gov If the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction, a primary KIE will be observed. nih.gov By measuring the KIE, researchers can determine whether a particular step is rate-limiting and gain insights into the structure of the transition state. nih.govpnas.org This is a powerful tool for understanding the detailed mechanisms of enzyme action. nih.govnumberanalytics.com

Specific Utility of Pyridoxal-d3 Hydrochloride in Advanced Research Paradigms

The primary value of this compound in the research sphere stems from its isotopic label. The deuterium atoms increase its molecular weight compared to the naturally occurring (unlabeled) pyridoxal, allowing researchers to distinguish between the exogenously supplied standard and the endogenous analyte in a biological sample. This distinction is fundamental to its application in quantitative analysis and metabolic studies.

This compound is extensively used as an internal standard, particularly in analytical methods that couple chromatography with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com An internal standard is a known quantity of a substance added to a sample at the beginning of the analytical process. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Because this compound is chemically identical to its unlabeled counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. nih.gov By comparing the signal intensity of the analyte (e.g., endogenous pyridoxal) to the known quantity of the internal standard (this compound), analysts can achieve highly accurate and precise quantification. This method effectively mitigates matrix effects—interferences from other components in a complex biological sample like plasma or urine—which can otherwise suppress or enhance the analyte signal, leading to inaccurate results.

Isotope dilution mass spectrometry using deuterated standards like Pyridoxal-d3 has been successfully applied to quantify various B6 vitamers simultaneously in diverse biological matrices, including human milk, plasma, liver, and urine. nih.govbesjournal.com

Table 1: Application of Deuterated Vitamin B6 Vitamers as Internal Standards

| Analytical Technique | Analyte(s) Quantified | Biological Matrix | Key Finding | Citation |

| LC-MS/MS | Pyridoxal, Pyridoxine, Pyridoxamine, Pyridoxamine Phosphate (B84403), Pyridoxal Phosphate, Nicotinamide | Human Plasma | Developed a robust method for simultaneous quantification of five B6 vitamers and nicotinamide. | mdpi.com |

| UPLC-MS/MS | Thiamin, Riboflavin, Pyridoxal, Pyridoxine, Pyridoxamine, Nicotinamide, Nicotinic Acid, FAD, Biotin, Pantothenic Acid | Human Milk | Labeled pyridoxal was used as the internal standard for quantifying three different B6 vitamers (pyridoxal, pyridoxine, pyridoxamine). | besjournal.com |

| GC-MS | Pyridoxine, Pyridoxal, Pyridoxamine, Pyridoxic Acid | Liver, Milk, Urine, Feces | Developed methods for simultaneous quantitative analysis of vitamin B6 forms using deuterated vitamers. | nih.gov |

| LC-MS/MS | Pyridoxine | Plasma | Use of Pyridoxine-d3 (B12386314) HCl as an internal standard improved accuracy by eliminating matrix effects, achieving a detection limit of 0.1 ng/mL. |

The isotopic label in this compound also makes it a powerful tracer for studying biochemical pathways and enzyme mechanisms. In mechanistic enzymology, researchers can use the deuterated compound to follow the transformation of pyridoxal within an enzyme's active site, providing insights into reaction intermediates and catalytic processes. researchgate.net Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for over 100 enzymatic reactions, primarily in amino acid metabolism.

In metabolic flux analysis, stable isotope tracers are used to map the flow of atoms through metabolic networks. By introducing this compound into a biological system (such as cell culture or a whole organism), scientists can trace the deuterium label as the vitamer is absorbed, converted into its active coenzyme form (PLP-d3), and incorporated into various metabolic products. portlandpress.com

A key example of this application is in studying the turnover of specific proteins. The majority of vitamin B6 in the body is bound as PLP to glycogen phosphorylase in skeletal muscle. Research has utilized dideuterated pyridoxine as a metabolic tracer to non-invasively measure the degradation rate of glycogen phosphorylase. portlandpress.com By administering the labeled vitamer and measuring the appearance of its labeled excretory product (4-pyridoxic acid) in urine via GC/MS, researchers could determine the turnover kinetics of the body's vitamin B6 pools and, by extension, the turnover of the protein to which it is primarily bound. portlandpress.com This approach allows for a dynamic understanding of protein and vitamin metabolism in vivo.

Table 2: Research Findings Using Isotope-Labeled Vitamin B6

| Research Area | Labeled Compound Used | Methodology | Key Finding | Citation |

| Protein Turnover | Dideuterated Pyridoxine ([²H₂]PN) | GC/MS analysis of urinary 4-pyridoxic acid | The kinetics of labeled vitamer excretion reflect the degradation rate of glycogen phosphorylase, providing a non-invasive turnover measurement. | portlandpress.com |

| Metabolic Utilization | [¹⁴C]pyridoxine (co-administered with unlabeled pyridoxine glucoside) | HPLC analysis of liver and urine metabolites | The presence of pyridoxine-5'-beta-D-glucoside alters the metabolic fate of co-administered [¹⁴C]pyridoxine, retarding its utilization. | nih.gov |

| Mechanistic Enzymology | Pyridoxal Phosphate (PLP) | General principle described | Isotopic labeling is integral to understanding biochemical processes, including PLP-catalyzed enzyme reactions. | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation Methodologies for Pyridoxal D3 Hydrochloride

Historical and Contemporary Approaches to Pyridoxal (B1214274) Deuteration

The introduction of deuterium (B1214612) into the pyridoxal structure has been approached through various methods, ranging from simple exchange reactions to complex total syntheses. These approaches allow for the specific placement of deuterium atoms, which is crucial for the intended application of the labeled compound.

Deuterium Insertion via Base-Catalyzed Exchange Reactions

Base-catalyzed hydrogen-deuterium exchange reactions represent a direct method for introducing deuterium into the pyridoxal molecule. This approach leverages the increased acidity of certain protons within the molecule, allowing for their replacement with deuterium from a deuterated solvent like deuterium oxide (D₂O) in the presence of a base. researchgate.netosti.gov For instance, deuterium has been successfully inserted into the 2-methyl group of pyridoxine (B80251) derivatives through a base-catalyzed exchange. researchgate.netosti.gov This method involves the deprotonation of the target C-H bond by a base to form a carbanion, which is then quenched by a deuteron (B1233211) from the solvent. academie-sciences.fr The efficiency of this exchange can be influenced by factors such as the strength of the base, reaction temperature, and the specific position of the proton in the molecule. cdnsciencepub.com

One documented method involves the use of N-benzyl pyridoxine and deuterium oxide in a base-catalyzed reaction to specifically label the 2-methyl group. researchgate.netosti.gov This approach highlights the ability to target specific positions for deuteration by manipulating the chemical environment of the precursor molecule. The relative rates of deuteration at different positions, such as α-H exchange versus β-H exchange, can be controlled, demonstrating the selectivity of this method. cdnsciencepub.comcdnsciencepub.com

Total Synthesis Routes for Deuterated Pyridoxal Analogs

Total synthesis offers a powerful, albeit more complex, strategy for preparing deuterated pyridoxal analogs with precise control over the location and number of deuterium atoms. This bottom-up approach involves constructing the entire molecule from simpler, often non-deuterated, starting materials and incorporating deuterium at specific steps.

While specific total synthesis routes for Pyridoxal-d3 (B8191556) Hydrochloride are not extensively detailed in the provided search results, the synthesis of related deuterated vitamin B6 compounds provides insight into potential pathways. For example, the synthesis of pyridoxine-d2 (B1153985) has been achieved by the reduction of a pyridoxic acid derivative with lithium aluminum deuteride (B1239839) (LiAlD₄), a common deuterating agent. researchgate.netosti.gov Total synthesis strategies for pyridoxine often involve the construction of the pyridine (B92270) ring through cycloaddition reactions, such as the condensation of oxazole (B20620) derivatives with dienophiles. These multi-step syntheses provide multiple opportunities to introduce deuterium atoms from deuterated reagents at specific positions. tum.de

Asymmetric synthesis techniques have also been employed to create chiral deuterated amino acids using chiral pyridoxamine (B1203002) analogs, demonstrating the high degree of stereochemical and isotopic control achievable through total synthesis. oup.comoup.com These advanced synthetic methods could theoretically be adapted for the enantioselective synthesis of deuterated pyridoxal derivatives.

Chemoenzymatic Deuteration of Precursors for Pyridoxal-d3

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce deuterated compounds. Enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP), are adept at catalyzing stereoselective hydrogen-deuterium exchange reactions at specific positions in their substrates. nih.govacs.org

Recent research has demonstrated the use of enzymes like α-oxo-amine synthases to produce a variety of α-deuterated amino acids and their esters with high site- and stereoselectivity using D₂O as the deuterium source. nih.govacs.org This biocatalytic approach offers several advantages, including mild reaction conditions and the elimination of protecting groups. nih.gov For instance, an aminotransferase, DsaD, in conjunction with a partner protein, DsaE, has been shown to catalyze both Cα and Cβ H/D exchange in amino acids. wisc.eduacs.org This highlights the potential for using enzymatic systems to achieve deuteration at positions that are challenging to access through purely chemical means.

While direct chemoenzymatic synthesis of Pyridoxal-d3 is not explicitly described, the deuteration of amino acid precursors by PLP-dependent enzymes is a well-established principle. nih.govacs.orgwisc.edu These deuterated precursors could then be chemically converted to the final Pyridoxal-d3 Hydrochloride product. This strategy leverages the inherent specificity of enzymes to create complex, selectively deuterated building blocks for further chemical elaboration. google.com

Precursor Selection and Chemical Synthesis Pathways for this compound

The synthesis of this compound is strategically designed to introduce three deuterium atoms, typically at the methyl group. lgcstandards.com This is often achieved by starting with a deuterated precursor and carrying it through a series of chemical transformations.

Derivation from Deuterated Pyridoxine Intermediates

A common and effective strategy for synthesizing this compound involves the use of a deuterated pyridoxine intermediate. researchgate.netosti.gov Pyridoxine is a stable vitamer of vitamin B6 that can be chemically converted to pyridoxal. cymitquimica.com By first preparing pyridoxine with the desired deuterium labeling pattern, the subsequent conversion to pyridoxal transfers this isotopic label to the final product.

The synthesis of deuterated pyridoxine can be accomplished through methods such as base-catalyzed exchange reactions or by using deuterated reducing agents. researchgate.netosti.gov For example, pyridoxine-d3 (B12386314), where the three protons of the 2-methyl group are replaced by deuterium, is a key precursor. sigmaaldrich.com This deuterated pyridoxine can then be oxidized to form pyridoxal-d3. researchgate.net A common method for this oxidation is the use of manganese dioxide. researchgate.net The resulting pyridoxal-d3 is then treated with hydrochloric acid to form the stable hydrochloride salt. researchgate.net This multi-step process, starting from a deuterated pyridoxine intermediate, allows for a controlled and efficient synthesis of this compound.

Targeted Deuteration at Specific Molecular Positions (e.g., Methyl Group)

The specific placement of deuterium atoms at the methyl group of pyridoxal is a primary objective in the synthesis of this compound. oup.comlgcstandards.comtargetmol.cominvivochem.com This targeted deuteration is crucial for its use as an internal standard in mass spectrometry, as the mass shift of +3 allows for clear differentiation from the unlabeled endogenous compound. sigmaaldrich.com

One of the most direct methods to achieve this is through the base-catalyzed H/D exchange of a suitable precursor in a deuterated solvent like D₂O. researchgate.netosti.gov The protons of the methyl group at the 2-position of the pyridine ring are sufficiently acidic to undergo this exchange under basic conditions. researchgate.net By carefully controlling the reaction conditions, it is possible to achieve high levels of deuterium incorporation specifically at this methyl group. researchgate.net

Another approach involves the total synthesis of the pyridoxine ring system, where a trideuterated methyl group is introduced as part of one of the building blocks. This method offers precise control over the isotopic labeling but is generally more labor-intensive. tum.de Regardless of the specific synthetic route, the goal is to produce a highly pure, isotopically enriched this compound suitable for its intended analytical applications. lgcstandards.com

Advanced Characterization Techniques for Deuterated Pyridoxal

Following synthesis, rigorous characterization is essential to confirm the successful incorporation of deuterium, assess the chemical purity of the compound, and determine the precise isotopic composition. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Validation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide direct evidence of deuterium incorporation by analyzing the molecular structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a primary tool for confirming the location of deuterium atoms. The fundamental principle is that deuterium (²H) is not observed in a standard ¹H NMR spectrum. Therefore, the successful replacement of hydrogen with deuterium at the 2-methyl position of pyridoxal results in the disappearance or significant reduction of the corresponding proton signal in the ¹H NMR spectrum. The integration of the remaining proton signals can be used to confirm the structure of the rest of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to verify the change in molecular weight resulting from deuterium incorporation. tum.de The molecular weight of a compound increases by approximately 1.006 Da for each hydrogen atom replaced by a deuterium atom. For Pyridoxal-d3, the mass spectrum will show a molecular ion peak (or a protonated molecule [M+H]⁺ in techniques like Electrospray Ionization) that is three mass units higher than that of its unlabeled counterpart. caymanchem.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step like acetylation, or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze the sample. researchgate.netosti.gov

| Technique | Principle | Expected Result for Pyridoxal-d3 | Reference(s) |

| ¹H NMR Spectroscopy | Absence of resonance for deuterium nuclei. | Disappearance of the signal corresponding to the 2-methyl protons. | tum.de |

| Mass Spectrometry | Mass increase of ~1 Da per incorporated deuterium atom. | Molecular ion peak (m/z) shifted by +3 compared to unlabeled pyridoxal. | researchgate.net, osti.gov, tum.de, caymanchem.com |

Purity Assessment and Isotopic Composition Determination

Purity assessment for deuterated compounds is a two-fold process: evaluating chemical purity and determining isotopic purity.

Chemical Purity: This refers to the absence of any other chemical species, including starting materials, reagents, or side-products from the synthesis. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard for this purpose. researchgate.net These techniques separate the main compound (this compound) from impurities. The purity is typically expressed as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purification steps, such as crystallization or the use of specific adsorbents like Lloyd's reagent, are employed to remove impurities like the corresponding lactone that can form during synthesis. researchgate.net

Isotopic Composition and Purity: This analysis quantifies the distribution of different isotopologues in the final product. It is crucial to determine the percentage of molecules that are d3, as well as the presence of d0 (unlabeled), d1, d2, or over-labeled (d4, etc.) species. Mass spectrometry is the definitive technique for this determination. researchgate.net By analyzing the relative intensities of the mass peaks corresponding to each isotopologue, the isotopic enrichment can be calculated. For example, a high-quality batch of a related precursor, Pyridoxine-d3, is specified to have ≥99% deuterated forms (d1-d3). caymanchem.com Similarly, a target for synthesis can be to achieve a deuterium degree greater than 98% or 99%. sigmaaldrich.comsci-hub.ru This high isotopic purity is critical for applications where the deuterated compound is used as an internal standard for quantitative analysis. caymanchem.com

| Parameter | Analytical Technique(s) | Purpose | Example Specification | Reference(s) |

| Chemical Purity | HPLC, GC | To quantify impurities (e.g., starting materials, by-products). | >98% | researchgate.net |

| Isotopic Composition | Mass Spectrometry (GC-MS, LC-MS) | To determine the percentage of d3 isotopologue and quantify d0, d1, d2 levels. | ≥98 atom % D | sigmaaldrich.com |

| Isotopic Purity | Mass Spectrometry (GC-MS, LC-MS) | To confirm the overall degree of deuteration in the sample batch. | ≥99% deuterated forms | caymanchem.com |

Biochemical and Mechanistic Investigations Utilizing Pyridoxal D3 Hydrochloride

Elucidation of Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzyme Mechanisms

PLP is a versatile coenzyme involved in a vast array of metabolic reactions, including transamination, decarboxylation, racemization, and elimination reactions. wikipedia.org The introduction of a deuterium-labeled analog, Pyridoxal-d3 (B8191556), which is converted in situ to its active form, deuterated PLP, has been instrumental in dissecting the intricate steps of these catalytic processes.

Role of Pyridoxal-d3 as a Coenzyme Analog in Enzyme Catalysis

Pyridoxal-d3 hydrochloride acts as a precursor to the active coenzyme, deuterated Pyridoxal 5'-phosphate (PLP-d3). In this form, it functions as a coenzyme analog that can be incorporated into PLP-dependent enzymes. buchem.commedchemexpress.com The deuterium (B1214612) label on the methyl group generally does not interfere with the fundamental catalytic functions of the coenzyme, which primarily involve the aldehyde group and the pyridine (B92270) ring. wikipedia.orgfrontiersin.org The primary role of PLP, and by extension PLP-d3, is to form a Schiff base with an amino acid substrate, creating an external aldimine. wikipedia.org This intermediate is key to stabilizing various carbanionic intermediates through the electron-withdrawing capacity of the protonated pyridine ring, a process often referred to as acting as an "electron sink". buchem.comfrontiersin.org The versatility of PLP-dependent enzymes arises from their ability to control the reaction specificity, guiding the substrate through different reaction pathways. wikipedia.orgnih.gov

Studies on Transamination Reactions and Deuterium Transfer

Transamination reactions, catalyzed by aminotransferases, are fundamental to amino acid metabolism and involve the transfer of an amino group from an amino acid to a keto acid. The use of deuterated substrates in conjunction with PLP-dependent enzymes has provided significant insights into these mechanisms. For instance, studies have explored the transfer of deuterium from a deuterated substrate to the coenzyme or vice-versa. caltech.edunih.gov

In the transamination cycle, the PLP coenzyme accepts the amino group from the initial amino acid, becoming pyridoxamine (B1203002) phosphate (B84403) (PMP), and then transfers this group to a keto acid to form a new amino acid. wikipedia.org The use of deuterated analogs helps in tracking the movement of atoms during this process. Research has shown that in some transamination reactions, a proton (or deuteron) is transferred from the alpha-carbon of the amino acid to the C4' position of the pyridoxal ring. caltech.edu The presence of deuterium in Pyridoxal-d3 can be used to probe the stereochemistry and kinetics of these transfer steps.

A study on alanine (B10760859) transaminase, for example, utilized deuterated pyruvate (B1213749) to investigate the catalytic mechanism, highlighting the exchange of deuterium for a proton during the reaction. nih.gov Such isotopic labeling studies are crucial for understanding the precise chemical steps and the role of the coenzyme in facilitating these transformations.

Investigations into Decarboxylation and Racemization Pathways

PLP-dependent enzymes are also responsible for decarboxylation and racemization of amino acids. wikipedia.org In decarboxylation, the enzyme facilitates the removal of a carboxyl group from an amino acid. The PLP coenzyme acts as an electron sink, stabilizing the carbanionic intermediate formed upon decarboxylation. frontiersin.org The use of Pyridoxal-d3 can help to confirm that the deuterium-labeled methyl group is not directly involved in the catalytic cycle of decarboxylation, thus validating its use as a tracer.

Racemization involves the interconversion of L- and D-amino acids. PLP-dependent racemases catalyze this by removing the alpha-proton from an amino acid and then re-protonating the resulting carbanion in a non-stereospecific manner. wikipedia.orgnih.gov Isotopic labeling with deuterium has been a key technique in studying these mechanisms. For example, a PLP-dependent enzyme, LolT, has been shown to be capable of deuterating a wide range of L-amino acids at the alpha-position with high efficiency and stereoselectivity. nih.gov This demonstrates the enzyme's ability to abstract the alpha-proton and the potential for using deuterated analogs to study the dynamics of this process.

Analysis of Substrate Binding, Conformational Changes, and Allosteric Regulation

The binding of a substrate to a PLP-dependent enzyme induces significant conformational changes that are essential for catalysis. bmbreports.orgaip.org These changes orient the substrate correctly in the active site for the reaction to proceed. Allosteric regulation, where the binding of a molecule at a site other than the active site influences the enzyme's activity, is also a critical aspect of many PLP-dependent enzymes. mdpi.comjackwestin.com

The use of coenzyme analogs like Pyridoxal-d3 can aid in studying these dynamic processes. By incorporating the deuterated coenzyme, researchers can use techniques like NMR spectroscopy to probe the environment of the coenzyme and how it changes upon substrate binding or interaction with allosteric effectors. wisc.edu The binding of an allosteric inhibitor can induce a conformational change that reduces the affinity of the enzyme's active site for its substrate. jackwestin.com Studies on enzymes like tryptophan synthase have revealed intricate allosteric communication between subunits, where ligand binding at one active site affects the activity at a distant site. aip.org While direct studies using Pyridoxal-d3 for this specific purpose are not extensively detailed in the provided results, the principle of using isotopically labeled analogs to study conformational dynamics is well-established. nih.gov

Examination of Pyridoxal-d3-Enzyme Schiff Base Formation and Protonation Dynamics

The initial step in the catalytic cycle of most PLP-dependent enzymes is the formation of an internal aldimine, a Schiff base, between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. researchgate.net When an amino acid substrate enters the active site, it displaces the lysine to form an external aldimine through a process called transaldimination. wikipedia.org

Metabolic Tracing and Flux Analysis in Non-Human Biological Systems

Isotopically labeled compounds are invaluable for tracing metabolic pathways and quantifying metabolic flux. This compound, as a precursor to deuterated vitamin B6 vitamers, can be used in such studies in various non-human biological systems. nih.govresearchgate.net

Once administered, Pyridoxal-d3 is absorbed and metabolized into its various forms, including pyridoxal-d3, pyridoxine-d3 (B12386314), and pyridoxamine-d3, and their phosphorylated derivatives. nih.govannualreviews.org These deuterated vitamers can then be traced as they are incorporated into different metabolic pathways. For example, studies using stable isotope-labeled fatty acids in HepG2 cells have investigated the impact of vitamin B6 status on fatty acid metabolism. nih.gov While this study did not use Pyridoxal-d3 specifically, it demonstrates the principle of using isotopic tracers to follow metabolic processes.

The quantification of deuterated vitamers in tissues and biological fluids can be achieved using sensitive analytical techniques like mass spectrometry. nih.gov This allows researchers to map the distribution and interconversion of vitamin B6 forms and to understand how these processes are affected by various physiological or pathological conditions. Such studies have been conducted in systems like Caco-2 cells to model human intestinal vitamin B6 metabolism. plos.org

Table of Research Findings on PLP-Dependent Enzyme Mechanisms

| Enzyme Type | Key Mechanistic Feature Investigated | Relevance of Isotopic Labeling (e.g., with Deuterium) | Key Findings |

|---|---|---|---|

| Aminotransferases | Transamination and proton/deuteron (B1233211) transfer | Tracing the path of hydrogen isotopes between substrate and coenzyme. | Demonstrated the transfer of a proton/deuteron from the substrate's α-carbon to the coenzyme's C4' position. caltech.edunih.gov |

| Decarboxylases | Stabilization of carbanionic intermediates | Confirms the non-involvement of the labeled methyl group in the primary catalytic action. | PLP acts as an electron sink to stabilize the intermediate formed after the removal of the carboxyl group. frontiersin.org |

| Racemases | α-proton abstraction and re-protonation | Allows for the study of the stereoselectivity and efficiency of H/D exchange at the α-carbon. | Some PLP-dependent enzymes can efficiently and stereoselectively deuterate L-amino acids. nih.gov |

| Various PLP-enzymes | Schiff base formation and dynamics | Probing the protonation state and electronic environment of the coenzyme-substrate complex. | The formation of an internal aldimine with a lysine residue is a crucial first step, followed by transaldimination with the substrate. wikipedia.orgresearchgate.net |

Application in in vitro Enzymatic Systems for Pathway Mapping

The complexity of metabolic networks necessitates tools that can elucidate the function of specific enzymes and their roles within a given pathway. Isotopic labeling is a cornerstone of such investigations. buchem.com In in vitro enzymatic systems, where specific enzymes are isolated and studied under controlled conditions, this compound is used to trace the conversion of the precursor into its active coenzyme form, PLP-d3.

Researchers can incubate a purified apo-enzyme (an enzyme lacking its cofactor) with this compound and other necessary components, such as pyridoxal kinase and ATP, to reconstitute a functional holo-enzyme. By using techniques like liquid chromatography-mass spectrometry (LC-MS), the incorporation of the deuterated label can be confirmed and quantified. Subsequently, the reconstituted holo-enzyme can be presented with its substrate to monitor the formation of products. The deuterium label, which is retained on the coenzyme, does not interfere with the primary catalytic action at the C4' aldehyde group but serves as a clear marker to ensure that the observed activity is derived from the experimentally introduced coenzyme. This approach is invaluable for confirming the function of newly discovered enzymes and for mapping the sequential steps in a metabolic pathway.

Isotopic Tracing in Microbial Metabolism Studies (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial systems like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses of metabolic research due to their genetic tractability and well-characterized metabolic networks. scholaris.ca Isotopic tracing experiments in these organisms provide a dynamic view of metabolic fluxes. nih.govnih.gov When this compound is introduced into the growth medium, it is taken up by the cells and enters the metabolic pool.

In these microorganisms, the deuterated pyridoxal is converted to PLP-d3 via the salvage pathway. frontiersin.orgethz.ch This labeled coenzyme is then utilized by a myriad of PLP-dependent enzymes that are central to cellular metabolism, including aminotransferases and decarboxylases involved in amino acid synthesis and catabolism. cornell.eduresearchgate.netscience.gov By performing metabolic flux analysis (MFA) and tracking the d3-label, scientists can follow the fate of the coenzyme and, by extension, the metabolic pathways it participates in. For instance, the transfer of an amino group from an amino acid to a keto acid, a reaction catalyzed by an aminotransferase, can be monitored. While the deuterium label remains on the coenzyme, its presence in the active site of specific enzymes links their activity to downstream metabolites that can be quantified by mass spectrometry, providing a detailed map of metabolic activity under various conditions. nih.gov

Investigation of Vitamin B6 Salvage Pathways in Model Organisms

Most organisms, from bacteria to humans, possess a vitamin B6 salvage pathway to interconvert various B6 vitamers (pyridoxine, pyridoxamine, and pyridoxal) and phosphorylate them to generate the catalytically active PLP. nih.govmdpi.com This pathway is essential for recycling B6 vitamers obtained from dietary sources or from the degradation of old enzymes. researchgate.net The primary enzymes in this pathway are pyridoxal kinase, which phosphorylates pyridoxal to PLP, and pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), which can oxidize pyridoxine-5-phosphate and pyridoxamine-5-phosphate to PLP. mdpi.comresearchgate.net

This compound is an ideal substrate for investigating the kinetics and regulation of this pathway. By introducing it into a model organism or cell culture, researchers can directly trace its conversion to PLP-d3. This allows for the precise measurement of the salvage pathway's efficiency. For example, the rate of appearance of PLP-d3 in cell lysates after the addition of this compound can be quantified, providing a direct measure of the combined activity of uptake and phosphorylation by pyridoxal kinase. This approach can be used to study how the pathway is regulated under different metabolic states or in response to genetic modifications affecting the salvage enzymes.

Deuterium Labeling for Studying Coenzyme Turnover and Recycling

Coenzymes, like the proteins they assist, are subject to continuous synthesis and degradation, a process known as turnover. Deuterium labeling is a well-established method for measuring the turnover rates of biomolecules, including proteins. nih.govbiorxiv.org This principle extends to the study of coenzyme turnover and recycling.

By introducing this compound in a "pulse-chase" experiment, the lifecycle of the PLP coenzyme can be tracked. During the "pulse" phase, the organism is supplied with the deuterated precursor, leading to the synthesis of a pool of labeled PLP-d3. In the "chase" phase, the labeled precursor is replaced with its unlabeled counterpart. By monitoring the decay of the PLP-d3 signal over time using mass spectrometry, researchers can calculate the turnover rate of the entire cellular PLP pool. This provides critical data on how rapidly the coenzyme is degraded and resynthesized, offering insights into the regulation of vitamin B6 homeostasis and the efficiency of the salvage pathway in recycling the coenzyme from senescent holo-enzymes. nih.gov

Isotopic Effects on Biochemical Reaction Kinetics

Measurement and Interpretation of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. faccts.deepfl.ch A KIE is defined as the ratio of the reaction rate with the light isotope to the rate with the heavy isotope (kH/kD).

Primary KIEs are observed when the bond to the isotopically labeled atom is being formed or broken in the rate-determining step of the reaction. princeton.edu These effects are typically large (kH/kD > 2).

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation, but its presence influences the transition state. princeton.edu These effects are much smaller (kH/kD ≈ 0.9–1.3).

In this compound, the deuterium atoms are located on the methyl group at the C2 position of the pyridine ring. This position is not directly involved in the covalent chemistry of the coenzyme, which occurs at the C4' aldehyde group. Therefore, any observed KIE upon using PLP-d3 in an enzymatic reaction would be a secondary KIE. Measuring such a subtle effect can provide valuable information about the enzyme's active site. For example, a kH/kD value slightly greater than 1 might suggest that the transition state involves a more sterically crowded environment around the C2-methyl group compared to the ground state. Conversely, a value less than 1 (an inverse KIE) could indicate a loosening of vibrations in the transition state.

Influence of Deuterium Substitution on Enzyme Substrate Affinity and Catalytic Efficiency

The table below illustrates hypothetical data from a kinetic analysis of a PLP-dependent enzyme, comparing its performance with the natural coenzyme (PLP) versus the deuterated coenzyme (PLP-d3).

| Coenzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| PLP | L-Alanine | 150 | 10.5 | 7.0 x 10⁴ |

| PLP-d3 | L-Alanine | 155 | 10.2 | 6.6 x 10⁴ |

| PLP | L-Glutamate | 210 | 8.4 | 4.0 x 10⁴ |

| PLP-d3 | L-Glutamate | 212 | 8.3 | 3.9 x 10⁴ |

Studies on Pyridoxal-d3 Interactions with Cellular Components

The introduction of a stable isotopic label, such as deuterium, into the pyridoxal molecule creates a powerful tool for investigating its biochemical and cellular interactions. This compound, by virtue of its deuterium atoms, offers a distinct mass signature and unique nuclear magnetic resonance properties. These characteristics are leveraged in advanced analytical techniques to trace the molecule's fate, identify binding partners, and elucidate reaction mechanisms with greater clarity than is possible with its unlabeled counterpart. The primary advantage lies in the ability to distinguish the exogenously supplied deuterated cofactor from the endogenous pool of natural pyridoxal and its derivatives, thereby minimizing background signal and enhancing analytical sensitivity.

The covalent and non-covalent interactions between pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and proteins are fundamental to the function of a vast number of enzymes. frontiersin.org Utilizing Pyridoxal-d3 allows researchers to probe these interactions with high precision. The stable isotope label serves as a tracer that can be detected using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed insights into binding events at the atomic level. nih.govresearchmap.jp

Mass Spectrometry (MS)

Mass spectrometry is a key technique for identifying proteins that bind to PLP and for mapping the specific binding sites. researchgate.netnih.gov When Pyridoxal-d3 is used, its increased mass (by three daltons compared to unlabeled pyridoxal) provides a clear and unambiguous signal. In a typical experiment, a protein or cell lysate is incubated with Pyridoxal-d3. The cofactor forms a Schiff base with the ε-amino group of a lysine residue in the active site of a target enzyme. frontiersin.org This covalent adduct is stable enough to be isolated. Subsequent reduction, proteolytic digestion, and analysis by MS can identify the modified peptide. The observed mass shift confidently pinpoints the site of covalent attachment due to the unique mass of the deuterated label. researchgate.netnih.gov This approach is invaluable for discovering new PLP-dependent proteins and confirming the active site architecture of known enzymes. frontiersin.org

| Modifying Group | Adduct Type | Expected Mass Shift with Unlabeled Pyridoxal (Da) | Expected Mass Shift with Pyridoxal-d3 (Da) | Analytical Advantage of Deuteration |

|---|---|---|---|---|

| Pyridoxal | Schiff Base with Lysine (reduced) | +151.06 | +154.08 | Distinct +3 Da shift for unambiguous signal assignment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural and dynamic information about protein-ligand interactions in solution. springernature.comresearchgate.net Using a deuterated ligand like Pyridoxal-d3 can significantly enhance NMR studies. In proton NMR (¹H-NMR), the substitution of protons with deuterium atoms simplifies the spectrum by removing the corresponding signals, which can aid in the assignment of other nearby proton resonances. biorxiv.org

Furthermore, advanced NMR techniques such as Saturation Transfer Difference (STD) NMR and transferred Nuclear Overhauser Effect (trNOE) can identify which parts of a ligand are in close contact with the protein. nih.govresearchmap.jp When using Pyridoxal-d3, these experiments can be tailored to focus on specific regions of the molecule. For instance, studying a protonated protein with Pyridoxal-d3 allows researchers to isolate signals from the protein that are affected by ligand binding without interference from ligand protons. biorxiv.org This inverse approach provides a clean window into the conformational changes and interactions occurring at the protein's binding pocket. biorxiv.org

The aldehyde group of pyridoxal is highly reactive and can participate in non-enzymatic reactions with various nucleophiles within the cell, not just the lysine residues of its target enzymes. frontiersin.org These reactions can lead to the formation of covalent adducts with other proteins, nucleic acids, and small molecules. Such non-specific interactions and adduct formation can have toxicological implications. frontiersin.org this compound is an ideal probe for studying these events.

The stable isotope label allows for the tracking of pyridoxal's metabolic fate and its non-specific covalent modifications. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can screen for and identify molecules that have formed adducts with Pyridoxal-d3. nih.gov The characteristic mass of the deuterated label makes it possible to distinguish these adducts from the complex background of cellular metabolites.

Studies on pyridoxal analogs have demonstrated the formation of various adducts. For example, the reaction between pyridoxal and amino acids like glycine (B1666218) can lead to the formation of Claisen-type adducts in addition to the expected Schiff base. nih.gov Investigating these reactions in deuterated solvents (D₂O) can reveal mechanistic details, such as the presence of stabilized carbanion intermediates, through the analysis of solvent deuterium isotope effects. nih.gov The incorporation or lack of incorporation of deuterium into the product molecules provides strong evidence for specific reaction pathways and the stability of intermediates. nih.gov

| Reacting Cellular Component | Potential Type of Adduct/Interaction | Utility of Pyridoxal-d3 in Detection |

|---|---|---|

| Protein (non-specific lysine residue) | Schiff Base Formation | MS-based detection of specific mass-shifted peptides |

| Protein (cysteine residue) | Thiazolidine Formation | Tracer for identifying off-target protein modifications |

| Free Amino Acids (e.g., Glycine) | Claisen-type Adducts | Aids in mechanistic studies and product identification via MS |

| Nucleic Acids | Adducts with nucleotide bases | Stable isotope label for tracing potential genotoxic interactions |

Analytical Applications and Method Development for Pyridoxal D3 Hydrochloride

Mass Spectrometric Quantification of Pyridoxal (B1214274) and Related Vitamers

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the quantification of vitamin B6 vitamers. The use of stable isotope-labeled internal standards like Pyridoxal-d3 (B8191556) hydrochloride is fundamental to the accuracy of these methods. researchgate.netnih.gov

Development of LC-MS/MS and GC-MS Methods Utilizing Pyridoxal-d3 Hydrochloride as an Internal Standard

The development of robust analytical methods is crucial for accurately measuring vitamin B6 levels in various samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two commonly employed techniques that benefit significantly from the use of this compound as an internal standard. caymanchem.comcaymanchem.com

In LC-MS/MS methods, a stable isotope-labeled internal standard is added to samples at a known concentration. nih.govnih.gov This allows for the calculation of the absolute amount of the analyte by comparing the response ratio of the analyte to the labeled compound. nih.gov For instance, a method for quantifying pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in whole blood involves adding PLP-d3 as an internal standard, followed by protein precipitation and analysis by LC-MS/MS. researchgate.netqut.edu.au This stable isotope dilution approach corrects for variations during sample preparation and analysis, including matrix effects. plos.org

Several LC-MS/MS methods have been developed for the simultaneous quantification of multiple B6 vitamers in diverse matrices such as human plasma, cerebrospinal fluid (CSF), and food samples. nih.govnih.gov These methods often involve a simple protein precipitation step, followed by a rapid chromatographic run. nih.govnih.gov For example, an LC-MS/MS method for analyzing five B6 vitamers in food was developed using [13C3]-PN, [13C3]-PL, and [13C6]-PNG as internal standards. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another technique where deuterated internal standards are employed for the quantitative analysis of vitamin B6. nih.gov After appropriate derivatization, the analytes are separated on a GC column and detected by a mass spectrometer. nih.govgoogle.com The use of stable isotope-labeled internal standards in GC-MS provides specificity and allows for correction of losses during sample preparation. google.com

A generalized workflow for LC-MS/MS analysis using an internal standard is presented below:

| Step | Description |

| Sample Preparation | Addition of a known amount of this compound (or other labeled standard) to the biological sample (e.g., plasma, whole blood, tissue homogenate). nih.govqut.edu.au |

| Protein Precipitation | Removal of proteins that can interfere with the analysis, often using trichloroacetic acid or acetonitrile. nih.govnih.gov |

| Chromatographic Separation | Separation of the analyte and internal standard from other matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govmdpi.com |

| Mass Spectrometric Detection | Detection and quantification of the analyte and internal standard using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov |

| Data Analysis | Calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area. nih.gov |

Method Validation Parameters: Linearity, Accuracy, Precision, and Limits of Detection/Quantification in Research Matrices

For any quantitative analytical method, validation is essential to ensure the reliability of the results. This process involves evaluating several key parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For example, an LC-MS/MS method for PLP in human plasma demonstrated linearity up to 500 nmol/L. nih.gov Another method for various B6 vitamers showed linearity from 5 to 200 nmol/L with a minimum coefficient of regression of 0.99. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels. In a validated method for B6 vitamers in CSF, within-day and inter-day accuracy were within 85.4% and 114.5%. nih.gov Recovery studies also contribute to assessing accuracy, with a method for PLP in whole blood showing a mean recovery of over 92%. qut.edu.au

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). An LC-MS/MS assay for PLP reported an imprecision (CV) of less than 5%. nih.gov For a method analyzing B6 vitamers in CSF, within-day and inter-day precision ranged from 2.6% to 16.5%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an LC-MS/MS method for PLP, the LOQ was 5 nmol/L. nih.gov In a method for five B6 vitamers in a starch matrix, the LOD and LOQ ranged from 0.0028 to 0.02 mg/kg and 0.0085 to 0.059 mg/kg, respectively. nih.gov A method for pyridoxine-d3 (B12386314) HCl in plasma reported a detection limit of 0.1 ng/mL.

A summary of validation parameters from a representative study is provided in the table below:

| Parameter | Result | Reference |

| Linearity Range | 5 - 200 nmol/L | nih.gov |

| Regression Coefficient (r²) | > 0.99 | nih.gov |

| Within-day Accuracy | 85.4% - 114.5% | nih.gov |

| Inter-day Accuracy | 85.4% - 114.5% | nih.gov |

| Within-day Precision (CV) | 2.6% - 16.5% | nih.gov |

| Inter-day Precision (CV) | 2.6% - 16.5% | nih.gov |

| Limit of Quantification (LOQ) | 5 nmol/L (for PLP) | nih.gov |

Strategies for Matrix Effect Compensation Using Isotope-Labeled Standards

The matrix effect is a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. mdpi.com The use of stable isotope-labeled internal standards, such as this compound, is the most effective strategy to compensate for these matrix effects. mdpi.commdpi.com

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. nih.govlgcstandards.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results. lgcstandards.com

Other strategies to mitigate matrix effects include:

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. mdpi.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds can minimize matrix effects. mdpi.com

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the sample matrix can help to compensate for matrix effects. nih.govmdpi.com

Efficient Sample Preparation: Using effective sample clean-up techniques, such as solid-phase extraction (SPE), can remove a significant portion of the interfering matrix components before analysis. mdpi.com

Chromatographic Separation Techniques for Pyridoxal-d3 and its Metabolites

Chromatography is an essential component of the analytical workflow for pyridoxal and its related compounds, enabling their separation from complex mixtures prior to detection.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of vitamin B6 vitamers. nih.gov Reversed-phase HPLC is the most common mode, often utilizing C18 columns. mdpi.comnih.gov

Various HPLC methods have been developed for the analysis of pyridoxal and its metabolites in different matrices. researchgate.netijmrhs.com These methods often employ UV or fluorescence detection. For instance, an HPLC method with fluorescence detection was developed for the routine measurement of pyridoxal 5'-phosphate (PLP) in human plasma and red blood cells after pre-column derivatization with semicarbazide. researchgate.net The method demonstrated good linearity and a low limit of detection. researchgate.net

Another HPLC method for the analysis of 4-pyridoxic acid, a urinary metabolite of vitamin B6, utilized a C18 column with a mobile phase consisting of a methanol (B129727) and sodium phosphate (B84403) buffer mixture, with UV detection at 302 nm. ijmrhs.com

The choice of mobile phase is critical for achieving good separation. A study developing an HPLC method for a multivitamin formulation used a gradient elution with an ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov Normal-phase HPLC has also been employed, for example, in the analysis of vitamin D3, using a mobile phase of n-hexane and ethyl acetate. mdpi.com

Key components of a typical HPLC method for vitamin B6 analysis are outlined below:

| Component | Description | Example |

| Stationary Phase (Column) | The solid support through which the mobile phase and sample pass. | Reversed-phase C18 column. nih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of buffer (e.g., ammonium acetate or sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile). nih.govijmrhs.com |

| Detection | The method used to detect the analytes as they elute from the column. | UV-Vis or fluorescence detection. researchgate.netijmrhs.com |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. emerson.com While less common than HPLC for vitamin B6 analysis due to the low volatility of the vitamers, GC-MS methods have been developed. nih.gov These methods typically require a derivatization step to increase the volatility of the analytes. nih.gov

The basic components of a GC system include a sample handling system to ensure a clean and dry sample, a temperature-controlled oven containing the chromatographic column, and a detector. emerson.com For the analysis of vitamin B6, a common approach involves homogenization of the biological sample, addition of deuterated internal standards, isolation of the vitamers by HPLC, followed by derivatization and analysis by GC-MS. nih.gov

GC-MS has broad applications in various fields, including the detection of metabolic diseases, environmental monitoring, and the analysis of drugs and cosmetics. news-medical.netresearchgate.net

Application in Standard Reference Material Development

The development of standard reference materials (SRMs) is fundamental to ensuring the accuracy and comparability of analytical measurements across different laboratories and studies. This compound plays a pivotal role in this process for vitamin B6 research.

This compound is instrumental in the creation of certified reference materials (CRMs) and standard reference materials (SRMs) for vitamin B6 analysis. sigmaaldrich.com As a deuterated analog of pyridoxal, it is used as an internal standard in analytical methodologies to ensure the accurate quantification of naturally occurring vitamin B6 vitamers. caymanchem.comcaymanchem.com These vitamers include pyridoxine (B80251), pyridoxal, pyridoxamine (B1203002), and their phosphorylated forms, which are essential for numerous metabolic processes. fujifilm.compnas.orgtum.de

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations that can occur during sample preparation and analysis. scispace.com This ensures that the measurements are reliable and reproducible. These reference materials are vital for a range of applications, including the quality control of food and beverages and the development of pharmaceutical methods. sigmaaldrich.com For instance, the National Institute of Standards and Technology (NIST) has developed SRMs for multivitamin and infant formula analysis where accurate vitamin B6 quantification is essential. rsc.orgscribd.com

In research and development, particularly within the pharmaceutical industry, traceability and quality control are paramount. This compound serves as a key reference standard to ensure compliance with regulatory guidelines. axios-research.com Its use in analytical method development and validation (AMV) and for quality control (QC) applications is well-established. axios-research.comaquigenbio.com

By providing a known, stable reference point, this compound allows for the traceability of analytical results to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.comaquigenbio.com This traceability is a critical component of Good Manufacturing Practices (GMP) and is essential for ensuring the quality and consistency of pharmaceutical products. The use of such standards is integral to the validation of analytical methods, confirming that they are fit for their intended purpose. gtfch.org

Table 1: Characteristics of this compound as a Reference Standard

| Property | Description | Source(s) |

| Chemical Name | 3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carbaldehyde;hydrochloride | lgcstandards.com |

| CAS Number | 1173023-49-8 | axios-research.comlgcstandards.comacanthusresearch.com |

| Molecular Formula | C₈H₆D₃NO₃.HCl | axios-research.comlgcstandards.com |

| Application | Internal standard for quantification of Pyridoxal and other Vitamin B6 vitamers. | caymanchem.comcaymanchem.com |

| Industry Use | Pharmaceutical development, food analysis, clinical chemistry. | sigmaaldrich.comaquigenbio.comnih.gov |

Role of this compound in Establishing Analytical Reference Standards for Vitamin B6 Research

Advanced Analytical Methodologies

The unique properties of this compound have enabled the development and refinement of advanced analytical techniques, leading to greater accuracy and deeper insights in biological research.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of analyte concentrations. rsc.org This method relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample. nih.gov This labeled compound acts as an internal standard. nih.gov

The core principle of IDMS is that the isotopically labeled standard behaves almost identically to the natural analyte during extraction, purification, and ionization in the mass spectrometer. scispace.com By measuring the ratio of the natural analyte to the labeled standard, it is possible to calculate the absolute concentration of the analyte with a high degree of accuracy, as this ratio is unaffected by variations in sample recovery or instrument response. rsc.orgscribd.com

IDMS, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a gold standard for the quantification of vitamin B6 vitamers in various biological matrices, including blood, plasma, and cerebrospinal fluid. nih.govnih.govnih.govplos.org For example, a stable isotope dilution LC-ESI-MS/MS method was developed for the quantification of pyridoxal-5'-phosphate (PLP) in whole blood, demonstrating excellent precision and accuracy. nih.gov

Table 2: Performance of an IDMS Method for PLP using a Deuterated Standard

| Parameter | Result | Source(s) |

| Linearity | 4 to 8000 nmol/l | nih.gov |

| Intra-day Precision | 1.7-2.8% | nih.gov |

| Inter-day Precision | 3.0-4.1% | nih.gov |

| Mean Recovery | 98% | nih.gov |

| Lower Limit of Quantification | 4 nmol/l | nih.gov |

The field of systems biology aims to understand complex biological systems by integrating data from multiple "omic" levels, such as genomics, transcriptomics, proteomics, and metabolomics. islets.ca Deuterated tracers like this compound are becoming increasingly valuable in this context, particularly in tracer-based metabolomics. nih.gov

By introducing a labeled compound into a biological system, researchers can trace its metabolic fate and integration into various pathways. researchgate.net This provides a dynamic view of metabolic fluxes and interactions that cannot be obtained from static measurements alone. The use of deuterated water (D₂O) as a general tracer has shown promise for monitoring the turnover of multiple substrates simultaneously. researchgate.netosti.gov

In the context of vitamin B6, using a specific deuterated tracer like this compound allows for the precise tracking of its conversion to the active coenzyme form, pyridoxal 5'-phosphate, and its role in the vast network of enzymatic reactions it facilitates. drugbank.comdrugbank.com This information can then be integrated with proteomic data on enzyme expression and transcriptomic data on gene regulation to build comprehensive models of cellular metabolism. islets.ca This multi-omic approach, powered by the quantitative accuracy of deuterated tracers, holds significant potential for unraveling the complex roles of vitamin B6 in health and disease. nih.govresearchgate.netnih.gov

Advanced Research Directions and Methodological Innovations

Integrative Approaches in Metabolomics and Fluxomics

The fields of metabolomics and fluxomics, which study the complete set of metabolites and their dynamic changes within a biological system, are greatly benefiting from the use of stable isotope-labeled compounds like Pyridoxal-d3 (B8191556) Hydrochloride.

Dynamic Metabolic Profiling Using Pyridoxal-d3 Hydrochloride

Dynamic metabolic profiling allows researchers to trace the fate of specific molecules as they are processed through various biochemical pathways. The use of deuterated vitamin B6 vitamers, including this compound, is a powerful tool in this endeavor. nih.gov By introducing these labeled compounds into biological systems, scientists can track their conversion and incorporation into other molecules over time. nih.gov

This approach provides a real-time view of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. Such studies are crucial for understanding how metabolism is regulated and how it responds to various stimuli or disease states. For instance, in studies of vitamin B6 metabolism, deuterated forms are used as internal standards for quantification by GC- or LC-MS, allowing for precise measurement of different vitamers in biological samples like tissues and fluids. nih.govcaymanchem.comcaymanchem.com This helps in understanding the absorption, conversion, and excretion of vitamin B6. plos.org

Key applications of dynamic metabolic profiling with deuterated pyridoxal (B1214274) include:

Tracing Metabolic Fates: Following the deuterium (B1214612) label allows for the unambiguous identification of downstream metabolites of pyridoxal. nih.gov

Quantifying Metabolic Flux: Measuring the rate of incorporation of the deuterium label provides quantitative data on the activity of vitamin B6-dependent pathways. clinicaltrials.gov

Investigating Disease Mechanisms: Alterations in vitamin B6 metabolism have been linked to various diseases. Dynamic profiling can elucidate the underlying metabolic dysregulation. clinicaltrials.govnih.gov

Systems-Level Understanding of Vitamin B6 Metabolism in Complex Biological Networks

Vitamin B6 is a crucial cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism. wikipedia.org Understanding its role at a systems level requires integrating data from genomics, transcriptomics, proteomics, and metabolomics. Isotopic labeling with compounds like this compound is a cornerstone of such integrative approaches. nih.gov

By tracking the flow of the deuterium label through the metabolic network, researchers can map the interconnectedness of various pathways and identify previously unknown metabolic transformations. nih.govresearchgate.net This systems-level perspective is essential for comprehending the global impact of vitamin B6 on cellular function. For example, studies have investigated the effects of vitamin B6 deficiency on one-carbon metabolism, a critical network for the synthesis of nucleotides and for methylation reactions. clinicaltrials.gov These studies utilize stable isotopic tracers to measure the rates of key metabolic processes, providing a comprehensive picture of how vitamin B6 status affects the entire system. clinicaltrials.gov

Novel Applications of Deuterium Labeling in Enzyme Engineering and Biocatalysis

Deuterium-labeled compounds are invaluable tools in the fields of enzyme engineering and biocatalysis, providing deep mechanistic insights that can guide the development of novel and more efficient enzymes.

Directed Evolution of Pyridoxal-Dependent Enzymes with Deuterated Substrates

Directed evolution is a powerful technique used to engineer enzymes with improved properties, such as enhanced stability, activity, or altered substrate specificity. acs.org Deuterated substrates, including deuterated forms of pyridoxal, play a critical role in this process. They can be used to probe the mechanism of an enzyme and to screen for variants with desired characteristics. acs.orgchemrxiv.org

For example, in the study of pyridoxal-dependent enzymes, deuterium labeling has been used to investigate the stereochemistry of the reaction. psu.edu By using stereospecifically deuterated substrates, researchers can determine whether a reaction proceeds with retention or inversion of configuration at a specific carbon atom. psu.eduosti.gov This information is crucial for understanding the enzyme's catalytic mechanism and for designing mutations that can alter its stereoselectivity. acs.org Recent research has utilized directed evolution to create stereochemically complementary PLP radical enzymes capable of synthesizing both L- and D-amino acids with high enantiocontrol. acs.orgchemrxiv.org

Understanding Stereoselectivity and Chirality in Enzymatic Transformations via Deuterium Probes

Many enzymatic reactions are highly stereoselective, meaning they produce one specific stereoisomer of a product. Deuterium probes are instrumental in elucidating the mechanisms that govern this stereoselectivity. canada.caacs.org By replacing a hydrogen atom with a deuterium atom at a prochiral center (a center that can be converted into a chiral center in a single step), researchers can track the stereochemical course of a reaction. canada.caacs.orgnih.gov

In the context of pyridoxal-dependent enzymes, deuterium labeling has been used to study the stereochemistry of transamination and other reactions. psu.eduacs.org These studies have revealed how the enzyme active site controls the orientation of the substrate and directs the reaction to produce a specific stereoisomer. nih.gov For instance, deuterium labeling experiments have shown that the protonation at the Cα position of the amino acid substrate is a key step in determining the stereochemical outcome of the reaction. acs.orgacs.org

The use of deuterium kinetic isotope effect (DKIE) studies, where the rate of reaction with a deuterated substrate is compared to that with an undeuterated substrate, can provide further insights into the rate-limiting steps of the reaction and the nature of the transition state. nih.gov

Computational and Theoretical Studies Complementing Experimental Data

Computational and theoretical methods are increasingly being used to complement experimental data and to provide a more detailed understanding of biological systems. researchgate.netjyu.finih.gov In the context of deuterated pyridoxal, computational studies can be used to:

Model Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can be used to model how pyridoxal and its deuterated analogues bind to the active site of an enzyme. researchgate.net This can provide insights into the structural basis of enzyme specificity and catalysis.

Calculate Reaction Pathways and Energies: Quantum mechanical calculations can be used to map out the entire reaction pathway and to calculate the energies of the various intermediates and transition states. jyu.finih.gov This can help to elucidate the reaction mechanism and to identify the factors that control the reaction rate and stereoselectivity.

Predict the Effects of Mutations: By modeling the effects of mutations on the enzyme's structure and dynamics, computational methods can be used to predict how a particular mutation will affect the enzyme's function. nih.gov This can guide the design of new enzymes with improved properties.

Recent studies have combined cyclic voltammetry, electrochemical simulations, and computational studies to investigate the redox properties of pyridoxal derivatives. jyu.finih.gov These studies have provided a detailed understanding of the electron transfer and proton-coupled electron transfer steps involved in the reduction of these compounds. jyu.finih.gov ¹H NMR deuterium exchange studies have also been employed to probe the reversibility of proton transfer steps in these reactions. researchgate.netjyu.finih.govresearchgate.net

Molecular Dynamics Simulations and Quantum Chemical Calculations of Pyridoxal-d3 Interactions

Future Prospects for this compound in Biochemical Discovery

The utility of this compound is not limited to the study of known enzymes. Its unique isotopic signature positions it as a valuable tool for discovering new biochemical functions and for pioneering novel analytical techniques.

The world of enzymes is vast, and many PLP-dependent activities likely remain undiscovered. wikipedia.org Pyridoxal-d3 can serve as a powerful tracer in activity-based screening and metabolomic workflows designed to identify novel enzymes. A proposed strategy could involve incubating cell lysates or environmental samples with Pyridoxal-d3 and a library of potential substrates. Subsequent analysis by high-resolution mass spectrometry could then identify novel metabolites that have incorporated the deuterated cofactor or fragments thereof. The distinct mass shift provided by the three deuterium atoms would serve as a unique and unambiguous tag, directly linking a newly discovered chemical transformation to a PLP-dependent process. This approach could accelerate the characterization of new enzyme families, such as the recently identified PLP-dependent cycloleucine (B556858) synthases which catalyze complex annulation reactions. nih.gov

The physical properties of the C-D bond can be exploited to develop novel spectroscopic methods for studying enzyme-cofactor interactions directly within the cell or in complex mixtures.

Vibrational Spectroscopy: Techniques like Raman and infrared spectroscopy are sensitive to the vibrational frequencies of chemical bonds. The C-D stretching vibration occurs in a region of the spectrum (around 2100-2200 cm⁻¹) that is largely free from interference from other biological molecules, a region often referred to as the "silent window". rsc.org This provides a clear and specific signal for the deuterated methyl group of Pyridoxal-d3. Raman optical activity (ROA), which measures the difference in Raman scattering from left- and right-circularly polarized light, can provide detailed structural information. rsc.org Using Pyridoxal-d3 as a probe, ROA could be used to monitor conformational changes in the cofactor's local environment during substrate binding and catalysis in real-time.

Mass Spectrometry: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics by monitoring the exchange of backbone amide hydrogens with deuterium from a solvent. chromatographyonline.comnih.govbiophysics-reports.org While distinct from HDX-MS, the principle of using deuterium as a stable isotope label can be adapted. Covalently attached Pyridoxal-d3 could be used in "footprinting" experiments. After allowing a PLP-enzyme to interact with its binding partners, the system can be proteolytically digested. Peptides covalently linked to the Pyridoxal-d3 fragment can be readily identified by their unique mass signature, revealing the specific residues that constitute the active site or interaction interfaces. portlandpress.com

The continued development of these deuterium-assisted methods promises to provide unprecedented insight into the in situ behavior of PLP-dependent enzymes, moving beyond static structures to the dynamic processes that define their function.

Q & A

Q. What distinguishes Pyridoxal-d3 Hydrochloride from its non-deuterated counterpart in metabolic studies?